REACTION_SMILES
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[C:13](=[CH2:14])([CH3:15])[c:16]1[n:17][c:18]2[cH:19][cH:20][c:21]([C:26](=[O:27])[O:28][CH3:29])[cH:22][c:23]2[cH:24][cH:25]1.[CH2:34]1[O:35][CH2:36][CH2:37][CH2:38]1.[CH3:2][S+:3]([CH3:4])([CH3:5])=[O:6].[CH3:30][S:31]([CH3:32])=[O:33].[CH3:7][C:8]([CH3:9])([O-:10])[CH3:11].[I-:1].[K+:12]>>[CH2:7]1[C:13]([CH3:14])([c:16]2[n:17][c:18]3[cH:19][cH:20][c:21]([C:26](=[O:27])[O:28][CH3:29])[cH:22][c:23]3[cH:24][cH:25]2)[CH2:15]1
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Name
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C=C(C)c1ccc2cc(C(=O)OC)ccc2n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)c1ccc2cc(C(=O)OC)ccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[S+](C)(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Type
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product
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Smiles
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COC(=O)c1ccc2nc(C3(C)CC3)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |